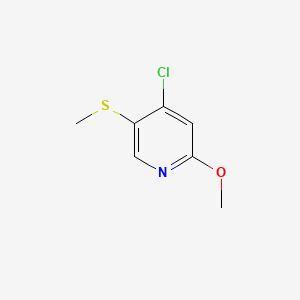
4-Chloro-2-methoxy-5-(methylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C7H8ClNOS. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methoxy group, and a methylthio group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts with 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The choice of reagents, solvents, and catalysts, as well as the reaction parameters, are carefully selected to achieve the desired product quality and quantity.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxy-5-(methylthio)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
4-Chloro-2-methoxy-5-(methylthio)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chloro-2-methoxy-5-(methylthio)pyridine involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the functional groups present and their reactivity. For example, the chlorine atom and methoxy group can participate in nucleophilic substitution reactions, while the methylthio group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the methylthio group.
4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-4-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Chloro-2-methoxy-5-(methylthio)pyridine is unique due to the combination of its functional groups, which confer distinct reactivity and properties
特性
分子式 |
C7H8ClNOS |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
4-chloro-2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNOS/c1-10-7-3-5(8)6(11-2)4-9-7/h3-4H,1-2H3 |
InChIキー |
CPFCXPNOYTYYPC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



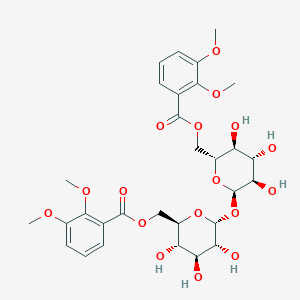
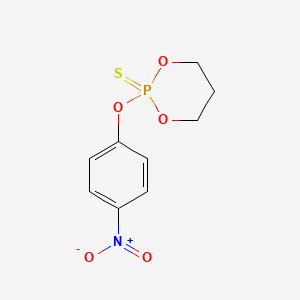

![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
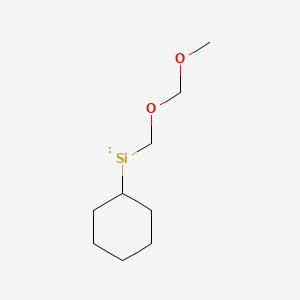
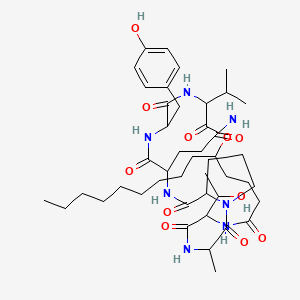
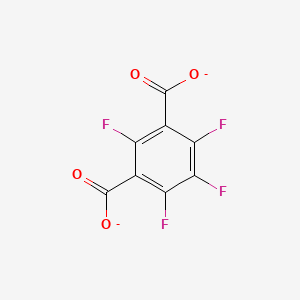

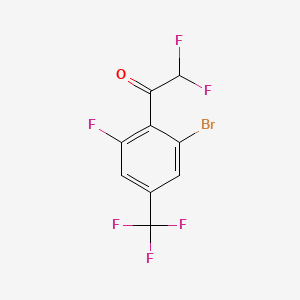

![4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14756331.png)
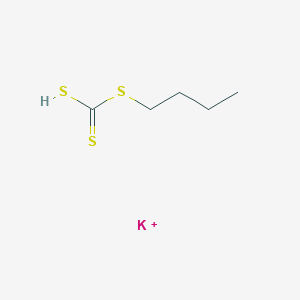
![(R)-1-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14756340.png)
